molecular formula C16H15N3O3 B2721786 1-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1795085-51-6

1-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2721786
CAS No.: 1795085-51-6
M. Wt: 297.314
InChI Key: REJHLOPZPOWIEE-UHFFFAOYSA-N
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Description

1-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound that features an indole moiety, an azetidine ring, and a pyrrolidine-2,5-dione structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound could influence a variety of biochemical pathways.

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in bioactive molecules can modify physicochemical parameters and improve the adme/tox results for drug candidates .

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that the compound could have a wide range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. The final step involves the formation of the pyrrolidine-2,5-dione ring, which can be achieved through cyclization reactions involving dicarboxylic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is unique due to its combination of an indole moiety, an azetidine ring, and a pyrrolidine-2,5-dione structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

1-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-14-5-6-15(21)19(14)10-8-18(9-10)16(22)12-7-17-13-4-2-1-3-11(12)13/h1-4,7,10,17H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJHLOPZPOWIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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